1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
Description
Foundations of Pyrrolidine-2,5-dione Scaffolds in Contemporary Organic Synthesis
The pyrrolidine-2,5-dione ring system is a versatile and highly important scaffold in modern organic synthesis. researchgate.netijcps.org Its prevalence stems from its appearance in a multitude of biologically active molecules and its utility as a synthetic intermediate. ijcps.org Derivatives of pyrrolidine-2,5-dione are known to exhibit a wide array of pharmacological activities, including anticonvulsant properties. Furthermore, the succinimide (B58015) motif is a key component in various reagents, such as N-bromosuccinimide (NBS), a widely used brominating agent. The development of efficient synthetic strategies to access multi-substituted pyrrolidine-2,5-diones remains an active area of research in both organic and medicinal chemistry. nih.gov
Classification and Structural Features of N-Substituted Pyrrolidine-2,5-diones
N-substituted pyrrolidine-2,5-diones are a class of heterocyclic compounds characterized by a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom. The nitrogen atom is further substituted with various organic groups. These compounds can be broadly classified based on the nature of the substituent on the nitrogen atom. This substituent can be an alkyl, aryl, or, in the case of N-alkoxy succinimides, an alkoxy group. The core pyrrolidine-2,5-dione structure is planar, and the chemical properties of the molecule are significantly influenced by the nature of the N-substituent.
Positioning of N-Alkoxy Pyrrolidine-2,5-dione Derivatives within Heterocyclic Compound Research
N-alkoxy pyrrolidine-2,5-dione derivatives represent a specific subclass of N-substituted succinimides that are of growing interest in heterocyclic research. The presence of the N-O bond introduces unique electronic and steric properties compared to their N-alkyl or N-aryl counterparts. This modification can influence the reactivity of the succinimide ring and impart novel biological activities. Research in this area focuses on the development of new synthetic methods for their preparation, the investigation of their chemical reactivity, and the exploration of their potential applications in various fields, including medicinal chemistry and materials science.
Historical Context and Evolution of Synthetic Strategies for Imide Systems
The synthesis of imides, including cyclic imides like succinimides, has a long history in organic chemistry. Traditional methods often involved the condensation of dicarboxylic acids or their anhydrides with amines at high temperatures. ijcps.orgbeilstein-archives.org Over the years, synthetic strategies have evolved to become more efficient, milder, and more environmentally friendly. Modern approaches include the use of various coupling agents, microwave-assisted synthesis, and catalytic methods. The development of methods for the synthesis of N-substituted succinimides, in particular, has been driven by the need for structurally diverse molecules for various applications. ijcps.orgmdpi.com A common and straightforward method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine, which initially forms a succinamic acid intermediate that subsequently cyclizes to the imide upon heating or treatment with a dehydrating agent. beilstein-archives.orgmdpi.com
Chemical Profile of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
While specific experimental data for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is not extensively reported in the scientific literature, its chemical properties can be inferred from the general characteristics of N-alkoxy succinimides.
Synthesis of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
A plausible and common synthetic route to 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione would involve the reaction of succinic anhydride with 2-(methoxyethoxy)amine. This two-step, one-pot synthesis is a general method for preparing N-substituted succinimides. ijcps.orgbeilstein-archives.orgmdpi.com The initial reaction would form the corresponding succinamic acid intermediate, which would then undergo cyclodehydration, typically upon heating, to yield the target N-alkoxy succinimide.
Reaction Scheme:
Chemical and Physical Properties
The chemical and physical properties of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione are expected to be in line with those of other N-alkoxy succinimides.
Interactive Data Table of Predicted Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
| Melting Point | Expected to be a low-melting solid |
Spectroscopic Data
The spectroscopic signature of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione can be predicted based on the characteristic signals of the succinimide ring and the N-(2-methoxyethoxy) group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the imide functional group. Two distinct carbonyl (C=O) stretching vibrations are anticipated, typically in the regions of 1700-1720 cm⁻¹ (asymmetric) and 1770-1800 cm⁻¹ (symmetric). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would likely exhibit a singlet for the four protons of the succinimide ring (CH₂CH₂). The protons of the 2-methoxyethoxy group would show characteristic signals: a triplet for the OCH₂ protons adjacent to the nitrogen, a triplet for the OCH₂ protons of the ethoxy group, and a singlet for the methoxy (B1213986) (OCH₃) protons.
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the succinimide ring, typically in the downfield region. Signals for the methylene (B1212753) carbons of the succinimide ring and the 2-methoxyethoxy substituent would also be present.
Reactivity and Reaction Mechanisms
The reactivity of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is primarily dictated by the electrophilic nature of the carbonyl carbons within the succinimide ring. These carbons are susceptible to nucleophilic attack. The N-O bond may also be a site of chemical transformation under certain conditions.
Nucleophilic Acyl Substitution: The imide carbonyl groups can be attacked by nucleophiles, leading to ring-opening reactions. The stability of the succinimide ring is generally high, but strong nucleophiles or harsh reaction conditions can promote this transformation.
Reactions involving the N-O bond: The N-alkoxy group can influence the reactivity of the molecule. For instance, in some N-alkoxyimide systems, the N-O bond can be cleaved under reductive conditions.
Role as a Synthetic Intermediate
While specific applications for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione are not well-documented, N-alkoxy succinimides, in general, can serve as valuable intermediates in organic synthesis. They can be used to introduce the N-alkoxy succinimide moiety into larger molecules or as precursors for the synthesis of other heterocyclic systems.
Applications in Organic Synthesis
The broader class of N-substituted succinimides finds extensive use in organic synthesis. For example, N-hydroxysuccinimide is a key reagent in the preparation of activated esters for peptide synthesis and bioconjugation. While direct applications of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione are yet to be established, its structural features suggest potential for use in the development of novel reagents and building blocks for organic synthesis.
Properties
IUPAC Name |
1-(2-methoxyethoxy)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-11-4-5-12-8-6(9)2-3-7(8)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCAWQVHMHRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 2 Methoxyethoxy Pyrrolidine 2,5 Dione
Investigations into Imide Ring-Opening Reactions
The succinimide (B58015) ring in 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is susceptible to cleavage by nucleophiles, a reaction of significant interest in both synthetic chemistry and biochemistry. nih.gov This process involves the nucleophilic attack on one of the carbonyl carbons of the imide, leading to the opening of the five-membered ring.
The susceptibility of the succinimide ring to hydrolysis, particularly at elevated pH, is a known characteristic of this class of compounds. nih.gov In the context of more complex molecules, such as antibody-drug conjugates where succinimide linkers are employed, this ring-opening can impact the stability and therapeutic activity of the molecule. nih.gov Studies on related N-substituted succinimides have demonstrated that the rate of this hydrolysis can be dependent on the nature of the N-substituent and the specific conditions. nih.gov
A notable synthetic application of imide ring-opening is the reaction of N-substituted succinimides with hydroxylamine (B1172632) to produce hydroxamic acids. mdpi.combeilstein-archives.org This transformation proceeds through the nucleophilic attack of hydroxylamine on a carbonyl group, leading to the formation of N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org The feasibility of this reaction is influenced by the pKa of the amine corresponding to the N-substituent. mdpi.combeilstein-archives.org
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Hydroxylamine | N-Hydroxybutaneamide derivative | Aqueous or methanolic solution | mdpi.combeilstein-archives.org |
| Amines | Diamide | Room temperature | clockss.org |
| Hydroxide | Carboxylate and amide | High pH | nih.gov |
Exploration of Nucleophilic Additions and Substitutions at the Imide Core
The carbonyl groups of the succinimide ring in 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione are electrophilic centers and thus primary targets for nucleophilic attack. The reactivity of these centers is a cornerstone of the compound's chemical profile. Nucleophilic attack can lead to either ring-opening, as discussed previously, or to substitution reactions at the imide nitrogen, depending on the nature of the nucleophile and the reaction conditions.
The kinetics of reactions between imide anions and electrophiles have been studied, providing insight into the nucleophilic character of the deprotonated imide nitrogen. acs.org While the nitrogen atom in a neutral imide is not strongly nucleophilic due to the delocalization of its lone pair over the two adjacent carbonyl groups, its corresponding anion is a potent nucleophile. acs.org Nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry, involve an electron-rich nucleophile replacing a leaving group on an electrophilic substrate. wikipedia.org In the case of the imide core, while direct substitution at the carbonyl carbon is more common, reactions involving the nitrogen atom are also conceivable, particularly if the N-O bond can be cleaved.
The general mechanism for nucleophilic aromatic substitution, which proceeds via an addition-elimination pathway, provides a conceptual framework for understanding potential reactions at the imide core, even though the succinimide ring is not aromatic. youtube.com The presence of two carbonyl groups enhances the electrophilicity of the carbonyl carbons, making them susceptible to attack by strong nucleophiles.
Reactivity Modulations of the N-Alkoxy Substituent
Studies on related N-Cbz-alpha-amino-N-alkoxysuccinimides have indicated that the nature of the N-alkoxy group can influence the biological activity of the molecule, which is intrinsically linked to its chemical reactivity. nih.gov The electronic properties of the alkoxy group, whether electron-donating or electron-withdrawing, can affect the electron density at the imide nitrogen and, consequently, the electrophilicity of the carbonyl carbons. The ether linkage within the 2-methoxyethoxy group may also offer a site for coordination with Lewis acids, potentially altering the reaction pathways.
The N-O bond in N-acyloxy-N-alkoxyamides, a related class of compounds, is known to be a key feature in their chemical and biological activity. researchgate.net These compounds exhibit a pyramidalized amide nitrogen due to the presence of two electronegative atoms attached to it, which influences their reactivity. researchgate.net A similar structural feature is expected in 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, affecting the reactivity of the imide core.
Electrophilic and Radical Transformations of the Pyrrolidine-2,5-dione Framework
While the carbonyl groups are the primary sites for nucleophilic attack, the pyrrolidine-2,5-dione framework itself can potentially undergo electrophilic and radical transformations. The α-carbons to the carbonyl groups have protons that can be abstracted under basic conditions to form an enolate, which can then react with electrophiles.
Electrophilic aromatic substitution, a well-established class of reactions, proceeds through the attack of an electrophile on an electron-rich aromatic ring. lumenlearning.commasterorganicchemistry.comyoutube.com Although the pyrrolidine-2,5-dione ring is not aromatic, the principles of electrophilic attack are still relevant. For instance, halogenation of the α-carbon can be achieved using appropriate reagents. N-Iodosuccinimide (NIS) is a common reagent used for electrophilic iodination and as a source of iodine in radical reactions. organic-chemistry.org
The involvement of radical intermediates in the functionalization of succinimide derivatives has also been reported. For example, a visible-light-promoted radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed for the synthesis of functionalized succinimides. rsc.org Furthermore, radical-mediated dehydrative methods have been employed for the preparation of cyclic imides. beilstein-journals.org These examples suggest that the pyrrolidine-2,5-dione framework of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione could be amenable to radical-based transformations under suitable conditions.
| Transformation Type | Reagent/Condition | Potential Product | Reference |
| Electrophilic Halogenation (α-position) | N-Halosuccinimide | α-Halogenated derivative | organic-chemistry.org |
| Radical Addition | Radical initiator/precursor | Functionalized succinimide | rsc.org |
Studies on Chemodivergent Reaction Pathways and Selectivity Control
Chemodivergent synthesis, which involves the use of a common starting material to generate diverse molecular structures, is a powerful strategy in organic chemistry. rsc.org The control of chemoselectivity in the reactions of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is a key aspect of its synthetic utility. By carefully selecting catalysts, ligands, solvents, and other reaction parameters, it is possible to steer a reaction towards a specific outcome. rsc.org
For instance, in the context of ring-opening reactions, the choice of nucleophile can lead to different products. As mentioned earlier, hydroxylamine yields a hydroxamic acid derivative, while other amines can lead to diamides. mdpi.comclockss.org The control of reaction conditions is also crucial in stereodivergent synthesis, as demonstrated in the rhodium-catalyzed asymmetric transfer hydrogenation of maleimide (B117702) derivatives to access different stereoisomers of chiral succinimides. nih.gov
The ability to control the reaction pathway is fundamental to harnessing the full synthetic potential of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione. Factors that can influence the reaction outcome include:
Catalyst: Lewis acids, Brønsted acids, transition metals, and organocatalysts can all promote different reaction pathways. rsc.org
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.
Temperature: Varying the reaction temperature can affect the kinetic versus thermodynamic control of a reaction.
Additives: The presence of specific additives can modulate the reactivity of the substrate or the catalyst.
By systematically investigating these parameters, it is possible to achieve selective transformations of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, leading to a diverse array of valuable chemical entities.
Mechanistic Investigations of Chemical Processes Involving 1 2 Methoxyethoxy Pyrrolidine 2,5 Dione
Elucidation of Reaction Mechanisms Through Spectroscopic Analysis
Spectroscopic techniques are powerful tools for elucidating reaction mechanisms by providing information about the structural changes that occur during a chemical transformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in identifying reactants, products, and, in some cases, reaction intermediates.
In the context of reactions involving 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, such as nucleophilic substitution at the nitrogen atom or reactions involving the carbonyl groups, spectroscopic analysis would be key. For instance, in a hypothetical reaction where the methoxyethoxy group is displaced by a nucleophile, ¹H and ¹³C NMR spectroscopy would be used to track the disappearance of signals corresponding to the methoxyethoxy protons and carbons and the appearance of new signals corresponding to the product.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for a Nucleophilic Substitution Reaction
| Compound | Proton | Chemical Shift (δ, ppm) |
| 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione | -OCH₃ | 3.35 |
| -OCH₂CH₂O- | 3.60-3.80 | |
| Succinimide (B58015) ring -CH₂CH₂- | 2.80 | |
| Product with Nucleophile (e.g., -CH₂Ph) | Benzyl -CH₂- | 4.50 |
| Phenyl H | 7.20-7.40 | |
| Succinimide ring -CH₂CH₂- | 2.75 |
Note: This data is illustrative and based on typical chemical shifts for these functional groups.
Similarly, IR spectroscopy can monitor the changes in vibrational frequencies of functional groups. The characteristic C=O stretching frequencies of the succinimide ring (typically around 1700-1770 cm⁻¹) would be expected to shift or change in intensity depending on the reaction at the carbonyl carbons.
Computational Chemistry Applications for Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways, offering insights that are often difficult to obtain through experimental methods alone.
DFT calculations can be employed to model the potential energy surface of a reaction involving 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione. This allows for the identification and characterization of transition states and intermediates. For a reaction, such as the hydrolysis of the imide ring, DFT calculations could predict the geometry of the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons. The calculated vibrational frequencies can confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov
Studies on related N-substituted maleimides have demonstrated the use of DFT to elucidate the coordinates of stationary points (reactants, transition states, intermediates, and products) in nucleophilic substitution reactions. nih.govnih.gov These studies often utilize functionals like M06-2X with basis sets such as 6-31+G** to achieve a high level of accuracy. nih.govnih.gov
Table 2: Hypothetical Calculated Geometrical Parameters for a Transition State in the Hydrolysis of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
| Parameter | Value |
| Attacking O(water) - C(carbonyl) distance | 2.1 Å |
| C(carbonyl) - N distance | 1.45 Å |
| Imaginary Frequency | -350 cm⁻¹ |
Note: These values are hypothetical and represent typical parameters for such a transition state.
DFT calculations can help distinguish between kinetic and thermodynamic control in reactions where multiple products can be formed. nih.gov For instance, in a reaction with two possible products, the pathway with the lower activation energy will be kinetically favored, leading to the major product under conditions where the reaction is irreversible. Conversely, if the reaction is reversible, the most stable product (the thermodynamic product) will predominate at equilibrium. For reactions involving pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main products. nih.govbeilstein-journals.org
In Situ Reaction Monitoring and Identification of Transient Species
In situ monitoring techniques allow for the real-time observation of a reaction as it proceeds, providing valuable data on reaction kinetics and the formation and decay of transient species. mt.com Spectroscopic methods such as ReactIR (in situ FT-IR) and process NMR are well-suited for this purpose.
For a reaction involving 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, in situ FT-IR could be used to monitor the concentration of the starting material and the product by tracking the intensity of their characteristic IR bands over time. This data can then be used to determine the reaction rate law and propose a mechanism. The ability to observe the reaction in real-time also increases the chances of detecting short-lived intermediates that might not be observable by conventional offline analysis. While challenging, the identification of transient species provides direct evidence for a proposed reaction pathway.
Spectroscopic and Structural Characterization of 1 2 Methoxyethoxy Pyrrolidine 2,5 Dione and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution by mapping the carbon and hydrogen framework.
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, the ¹H NMR spectrum is expected to show distinct signals for the protons on the succinimide (B58015) ring and the methoxyethoxy side chain.
The four protons on the pyrrolidine-2,5-dione ring (positions 3 and 4) are chemically equivalent and are expected to appear as a sharp singlet. In the parent succinimide, this signal appears at approximately 2.77 ppm. chemicalbook.com For the closely related analogue, 1-methoxypyrrolidine-2,5-dione, this singlet is observed at δ 2.67. researchgate.net The protons of the methoxyethoxy side chain would present as two triplets corresponding to the adjacent methylene (B1212753) groups (-O-CH₂-CH₂-O-) and a singlet for the terminal methyl group (-OCH₃).
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the succinimide ring are expected to resonate significantly downfield, typically around 171 ppm, as seen in 1-methoxypyrrolidine-2,5-dione. researchgate.net The methylene carbons of the succinimide ring appear much further upfield, around 25 ppm. researchgate.net The three distinct carbon environments in the methoxyethoxy side chain would also be readily identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C=O (Succinimide) | - | - | ~171 |
| CH₂ (Succinimide) | ~2.7 | s | ~25 |
| N-O-CH₂ | ~4.2 | t | ~76 |
| CH₂-O-CH₃ | ~3.7 | t | ~70 |
| O-CH₃ | ~3.4 | s | ~59 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, a COSY spectrum would show a clear cross-peak between the signals of the two adjacent methylene groups in the ethoxy portion of the side chain, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.org This technique would definitively link the proton signal for the succinimide ring methylene groups to its corresponding carbon signal, and do likewise for each of the methylene and methyl groups in the side chain.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically two to three bonds). libretexts.org This is crucial for establishing the connection between different parts of the molecule. Key HMBC correlations would be expected between the protons of the methylene group attached to the oxygen of the N-O bond (N-O-CH₂) and the carbonyl carbons of the succinimide ring. This would confirm the attachment of the side chain to the succinimide nitrogen via the oxygen atom.
Table 2: Expected Key 2D NMR Correlations for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
| Experiment | Correlating Protons | Correlating Protons/Carbons |
|---|---|---|
| COSY | N-O-CH₂- | -CH₂-O-CH₃ |
| HMQC/HSQC | Succinimide CH₂ protons | Succinimide CH₂ carbon |
| HMBC | N-O-CH₂- protons | Succinimide C=O carbons |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a succinimide derivative is dominated by the characteristic stretches of the imide functional group. nih.govkuey.net
The key feature is the presence of two distinct carbonyl (C=O) stretching bands. This is due to the symmetric and anti-symmetric stretching of the two carbonyl groups. For 1-methoxypyrrolidine-2,5-dione, these bands appear at 1790.6 cm⁻¹ and 1727.7 cm⁻¹. researchgate.net A similar pattern is expected for the title compound. Additionally, a strong absorption band corresponding to the C-O-C stretching of the ether linkage in the side chain would be expected in the 1150-1085 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1790 | C=O Symmetric Stretch | Imide |
| ~1730 | C=O Anti-symmetric Stretch | Imide |
| ~1150-1085 | C-O-C Stretch | Ether |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information about the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While a crystal structure for the specific title compound is not available, data from close analogues like 1-methoxypyrrolidine-2,5-dione and the parent succinimide provide excellent models. researchgate.netnih.gov
Studies on these related compounds reveal that the five-membered pyrrolidine-2,5-dione ring is essentially planar. researchgate.netnih.gov For 1-methoxypyrrolidine-2,5-dione, the crystal system is monoclinic with the space group P2₁/c. researchgate.net The planarity of the ring is a key structural feature of the succinimide core. The methoxyethoxy side chain would be expected to adopt a conformation that minimizes steric hindrance.
Table 4: Crystallographic Data for the Analogue 1-Methoxypyrrolidine-2,5-dione researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6491 (10) |
| b (Å) | 6.2582 (7) |
| c (Å) | 11.2336 (14) |
| β (°) | 108.675 (2) |
| V (ų) | 576.40 (12) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular formula for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is C₇H₁₁NO₄, corresponding to a molecular weight of 173.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 173.
The fragmentation of the molecular ion can occur through several pathways. Common fragmentation patterns for such molecules include cleavage of the relatively weak N-O bond, α-cleavage adjacent to the ether oxygen atoms, and fragmentation of the succinimide ring itself. libretexts.orgchemguide.co.uk
Table 5: Predicted Key Fragments in the Mass Spectrum of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione
| m/z | Possible Fragment Ion | Origin |
|---|---|---|
| 173 | [C₇H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 114 | [C₄H₄NO₃]⁺ | Cleavage of O-CH₂ bond |
| 99 | [C₄H₅NO₂]⁺ | Succinimide radical cation |
| 75 | [C₃H₇O₂]⁺ | Methoxyethoxy cation |
| 59 | [C₂H₃O₂]⁺ | Cleavage of N-O bond |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. The part of a molecule responsible for this absorption is called a chromophore. researchgate.net
In 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, the primary chromophore is the dicarbonyl system of the succinimide ring. This system typically exhibits a weak n→π* electronic transition associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups. researchgate.net This absorption is generally found in the UV region, often at a short wavelength (e.g., ~220 nm). The absorption is characterized by a low molar absorptivity (ε). The solvent used for analysis can influence the exact position of the absorption maximum, a phenomenon known as solvatochromism. nih.gov
Advanced Applications in Chemical Research and Materials Science
Utilization as Key Synthetic Intermediates in Complex Organic Synthesis
The pyrrolidine-2,5-dione, or succinimide (B58015), ring system is a valuable building block in organic synthesis. researchgate.netnih.gov Its derivatives are frequently employed as precursors in the synthesis of more complex heterocyclic compounds and as protected forms of amines. However, specific examples detailing the application of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione as a key intermediate in the synthesis of complex natural products or pharmacologically active molecules are not readily found in peer-reviewed literature. The influence of the N-(2-methoxyethoxy) substituent on the reactivity and synthetic utility of the succinimide ring has yet to be specifically investigated and reported.
Exploration in Polymer Chemistry and Surface Engineering Applications
Succinimide derivatives have found applications in polymer science, for instance, in the creation of functional polymers and for surface modification. The succinimide group can be introduced into polymer chains to allow for post-polymerization modification, or used in monomers for the synthesis of specialty polymers. Nevertheless, there is a lack of specific studies focusing on the incorporation or use of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione in polymer chemistry or for surface engineering purposes. The hydrophilic and flexible nature of the 2-methoxyethoxy group could theoretically impart unique properties to polymers or surfaces, but this potential remains to be experimentally explored and documented.
Investigations in Coordination Chemistry as Potential Ligands
The carbonyl oxygen atoms of the succinimide ring possess lone pairs of electrons and can potentially coordinate with metal ions. While the coordination chemistry of various succinimide derivatives has been a subject of interest, there are no specific reports on the investigation of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione as a ligand in coordination complexes. Research on a closely related compound, 1-(2-aminoethyl)pyrrolidine-2,5-dione, has shown its capability to form metal complexes through the amino group and carbonyl oxygen atoms. researchgate.net This suggests a potential for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione to act as a ligand, possibly involving the ether oxygen atom in chelation, though this has not been experimentally verified.
Development of Novel Reagents and Catalysts Based on Succinimide Frameworks
The succinimide scaffold is present in various reagents and catalysts. For example, N-halosuccinimides are common halogenating agents in organic synthesis. The development of novel reagents and catalysts based on the succinimide framework is an active area of research. However, there is no available information on the development or application of novel reagents or catalysts derived specifically from 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione. The electronic and steric effects of the N-(2-methoxyethoxy) group on the properties and catalytic activity of any such derived species have not been a subject of published research.
Future Research Directions and Unexplored Avenues for 1 2 Methoxyethoxy Pyrrolidine 2,5 Dione
Design of More Sustainable and Environmentally Benign Synthetic Routes
Current synthetic strategies for pyrrolidine-2,5-dione derivatives often rely on conventional methods that may involve harsh reagents, significant solvent use, and energy-intensive steps. Future research should prioritize the development of greener synthetic protocols for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione.
Key research objectives include:
Atom Economy and Waste Reduction: Investigating catalytic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel catalytic systems for the cyclization of precursors.
Bio-based Feedstocks: A significant long-term goal is the development of synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived precursors. Research could focus on converting platform chemicals derived from biomass into the necessary building blocks for the pyrrolidine-2,5-dione core and the methoxyethoxy side chain. researchgate.net
Alternative Energy Sources: Exploring the use of microwave irradiation or sonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to other pyrrolidine-2,5-dione derivatives, suggesting its feasibility for this compound. researchgate.net
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based | Renewable, bio-based feedstocks |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, supercritical CO2, ionic liquids) |
| Energy Input | Conventional heating (high energy) | Microwave, sonication, photocatalysis (lower energy) |
| Catalysis | Stoichiometric reagents, heavy metals | Highly efficient, recyclable catalysts (e.g., organocatalysts, enzymes) |
| Waste Profile | High E-factor (waste/product ratio) | Low E-factor, minimized byproducts |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of the pyrrolidine-2,5-dione core is well-established in reactions like Michael additions and N-functionalization. nih.govnih.gov However, the unique electronic and steric influence of the 1-(2-methoxyethoxy) substituent has not been explored. Future work should aim to uncover novel reactivity patterns.
Potential areas for investigation include:
Asymmetric Catalysis: Developing enantioselective transformations using the carbonyl groups or the α-protons of the pyrrolidine (B122466) ring. The methoxyethoxy group could act as a coordinating handle for a chiral catalyst, directing the stereochemical outcome of reactions.
C-H Functionalization: Exploring modern synthetic methods to directly functionalize the C-H bonds on the pyrrolidine ring or the ethoxy chain. This would provide a highly efficient route to novel derivatives without the need for pre-functionalized substrates.
Photoredox and Electrochemical Synthesis: Utilizing light or electricity to drive unique transformations that are inaccessible through traditional thermal methods. These techniques could enable novel ring-opening, fragmentation, or coupling reactions, expanding the synthetic utility of the core structure.
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the discovery process. mdpi.com For 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, in-silico studies can provide profound insights into its structure and reactivity, guiding experimental efforts.
Key computational approaches to be explored:
Density Functional Theory (DFT) Studies: Using DFT to model the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. mdpi.com This can predict the most likely sites for nucleophilic or electrophilic attack and rationalize observed reactivity.
Reaction Mechanism Modeling: Simulating potential reaction pathways to determine activation energies and transition state geometries. This would be invaluable for optimizing conditions for known reactions and predicting the feasibility of novel transformations.
Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the structural features of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione and its potential derivatives with physical properties like solubility, stability, or binding affinity to biological targets. Docking simulations have been used effectively for other derivatives to understand interactions with proteins. nih.govebi.ac.uk
| Computational Method | Research Target | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Reaction site prediction, spectral properties, orbital energies |
| Transition State Theory | Reaction Pathway Simulation | Activation barriers, reaction kinetics, mechanistic insights |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred 3D structure, solvent effects, dynamic behavior |
| Molecular Docking | Protein-Ligand Interaction | Binding affinity, interaction modes with biological targets |
Integration with Flow Chemistry and Process Intensification Methodologies
The transition from traditional batch processing to continuous flow chemistry is a key aspect of modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. cetjournal.itmdpi.com Applying these principles to the synthesis of 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione is a critical area for future research.
Research directions in this area should focus on:
Developing Continuous Synthesis Protocols: Designing and optimizing a multi-step synthesis in a continuous flow reactor. This allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. europa.eu Photochemical reactions, in particular, benefit greatly from the high surface-area-to-volume ratio in flow reactors. researchgate.net
Process Intensification: By integrating multiple reaction and purification steps into a single, continuous process, significant reductions in plant footprint, energy consumption, and solvent use can be achieved. mdpi.com This approach aligns with the goals of green chemistry and sustainable manufacturing.
Real-time Monitoring and Automation: Implementing in-line analytical techniques (e.g., IR, UV-Vis spectroscopy) to monitor the reaction in real-time. This data can be used to automate process control, ensuring consistent product quality and enabling rapid optimization.
Expansion of Applications into Emerging Chemical Technologies
While pyrrolidine-2,5-diones are well-known in drug discovery, the specific properties of the 1-(2-methoxyethoxy) derivative could enable its use in novel, high-value applications.
Unexplored application areas include:
Materials Science: Investigating its potential as a monomer for the synthesis of novel polymers. The methoxyethoxy group could enhance properties like thermal stability, solubility in specific media, or the ability to coordinate metal ions for functional materials.
Coordination Chemistry: Exploring its use as a ligand for metal catalysts. The oxygen atoms in the side chain and the carbonyl groups could act as a multidentate ligand, creating unique catalytic centers for organic transformations.
Chemical Biology and Bioconjugation: Developing the molecule as a novel linker or scaffold for bioconjugation. Its distinct physicochemical properties could be advantageous for attaching it to proteins, nucleic acids, or other biomolecules for diagnostic or therapeutic purposes.
Novel Therapeutic Targets: While many derivatives are known bioactive compounds, nih.govresearchgate.net future research could screen 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione against emerging therapeutic targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer. google.com
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxyethoxy)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including acylation of 2-methoxyethoxy precursors followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. Key factors affecting yield include:
- Catalyst selection : Use of Lewis acids or base catalysts to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
- Temperature control : Cyclization often requires reflux conditions (80–120°C), monitored via TLC or HPLC.
Purification via recrystallization or column chromatography is critical for isolating high-purity products. Automated synthesis platforms can improve reproducibility .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrrolidine-2,5-dione derivatives?
- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms the pyrrolidine-2,5-dione ring conformation (e.g., bond angles of ~120° for the dione moiety) .
- NMR spectroscopy : H NMR detects substituent effects (e.g., methoxyethoxy protons at δ 3.3–3.7 ppm), while C NMR identifies carbonyl carbons (~170–180 ppm) .
- IR spectroscopy : Strong C=O stretches near 1700–1750 cm confirm the dione structure .
Advanced Research Questions
Q. How can researchers employ computational chemistry to predict the reactivity of pyrrolidine-2,5-dione derivatives in novel synthetic pathways?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization or substitution reactions.
- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex transformations (e.g., azetidine ring formation) .
- Machine learning : Train models on existing reaction databases to predict optimal conditions for new derivatives.
Q. What experimental design strategies are recommended for resolving contradictory biological activity data in pyrrolidine-2,5-dione derivatives?
- Factorial design : Systematically vary substituents (e.g., methoxyethoxy vs. aryl groups) and measure enzymatic inhibition (e.g., acetylcholinesterase activity). Use ANOVA to identify significant variables .
- Dose-response studies : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to clarify EC/IC discrepancies.
- Control experiments : Include positive/negative controls (e.g., donepezil for AChE inhibition assays) to validate assay conditions .
Q. How do electronic effects of substituents influence the cyclization efficiency in pyrrolidine-2,5-dione synthesis?
- Electron-donating groups (e.g., methoxy) : Stabilize transition states during cyclization, improving yields by 15–20% compared to electron-withdrawing groups.
- Steric effects : Bulky substituents (e.g., 2-methoxyphenyl) may hinder ring closure, requiring longer reaction times or higher temperatures.
- Substituent positioning : Para-substituted aryl groups enhance regioselectivity, while ortho-substituents can lead to side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
